molecular formula C15H19ClN2 B1625577 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride CAS No. 57756-45-3

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride

Cat. No.: B1625577
CAS No.: 57756-45-3
M. Wt: 262.78 g/mol
InChI Key: PZXUJERSOFOWES-UHFFFAOYSA-N
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Description

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride is a selective agonist for the serotonin 5-HT2C receptor. It has been studied for its potential effects on feeding behavior and obesity treatment. The compound is known for its high selectivity and potency, making it a valuable tool in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride involves several steps. One of the methods includes the expansion of a pyridocarbazole ring system using sodium azide and trichloroacetic acid, followed by reduction with lithium aluminum hydride and aluminum trichloride . Another method involves the reaction of this compound with sodium hydroxide and extraction with ether .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the public domain. the synthesis typically involves standard organic synthesis techniques, including multi-step reactions, purification, and crystallization processes.

Chemical Reactions Analysis

Types of Reactions

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride primarily undergoes substitution reactions due to its functional groups. It can also participate in reduction reactions, as seen in its synthesis.

Common Reagents and Conditions

    Sodium azide: Used for ring expansion.

    Trichloroacetic acid: Used in the ring expansion step.

    Lithium aluminum hydride: Used for reduction.

    Aluminum trichloride: Used in conjunction with lithium aluminum hydride for reduction.

    Sodium hydroxide: Used in the preparation of the hydrochloride salt.

    Ether: Used for extraction.

Major Products Formed

The major product formed from these reactions is this compound itself, which is a selective 5-HT2C agonist.

Scientific Research Applications

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride has several applications in scientific research:

Mechanism of Action

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride exerts its effects by selectively binding to the 5-HT2C receptor, a subtype of the serotonin receptor. This binding stimulates intracellular calcium mobilization, leading to various downstream effects. The activation of the 5-HT2C receptor is associated with reduced feeding behavior, making it a potential target for obesity treatment .

Comparison with Similar Compounds

Similar Compounds

    WAY 163909: Another selective 5-HT2C agonist with similar effects on feeding behavior.

    Lorcaserin: A clinically approved 5-HT2C agonist used for weight management.

    CP-809101: A selective 5-HT2C agonist studied for its potential in treating psychiatric disorders.

Uniqueness

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride is unique due to its high selectivity and potency for the 5-HT2C receptor. Compared to other similar compounds, it has a distinct chemical structure that contributes to its specific binding affinity and efficacy .

Properties

IUPAC Name

7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2.ClH/c1-2-7-14-12(5-1)13-6-3-4-11-10-16-8-9-17(14)15(11)13;/h3-4,6,16H,1-2,5,7-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXUJERSOFOWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC4=C3N2CCNC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0043890
Record name WAY 629 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57756-44-2
Record name WAY-629 hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057756442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name WAY 629 Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0043890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name WAY-629 HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3TQZ8FAS2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Reactant of Route 2
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Reactant of Route 3
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Reactant of Route 4
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Reactant of Route 5
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride
Reactant of Route 6
7,10-diazatetracyclo[8.6.1.05,17.011,16]heptadeca-1,3,5(17),11(16)-tetraene;hydrochloride

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